hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium
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Overview
Description
Hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an indolium core substituted with methyl and ethenyl groups. It is known for its vibrant color and is often used in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium typically involves the condensation of 2-methylindole with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the indolium core.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of strong acids like sulfuric acid to facilitate the cyclization and subsequent sulfonation reactions .
Chemical Reactions Analysis
Types of Reactions
Hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions typically yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen and the ethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorinating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indolium salts and quinonoid derivatives, which have applications in dye chemistry and as intermediates in organic synthesis .
Scientific Research Applications
Hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium has several scientific research applications:
Chemistry: Used as a dye and a pH indicator due to its vibrant color changes under different pH conditions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with biological molecules. In photodynamic therapy, it generates reactive oxygen species upon exposure to light, which can induce cell death in cancer cells. The indolium core allows for strong interactions with nucleic acids and proteins, making it effective in staining and imaging applications .
Comparison with Similar Compounds
Similar Compounds
- 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indolium chloride
- 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indolium bromide
- 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indolium iodide
Uniqueness
Hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium is unique due to its hydrogen sulfate group, which imparts distinct solubility and reactivity properties compared to its halide counterparts. This makes it particularly useful in aqueous environments and enhances its application in biological systems .
Properties
CAS No. |
72089-15-7 |
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Molecular Formula |
C22H24N2O4S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium |
InChI |
InChI=1S/C22H22N2.H2O4S/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;1-5(2,3)4/h5-14H,1-4H3;(H2,1,2,3,4) |
InChI Key |
MBYZGUOSPUUOCB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.OS(=O)(=O)[O-] |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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